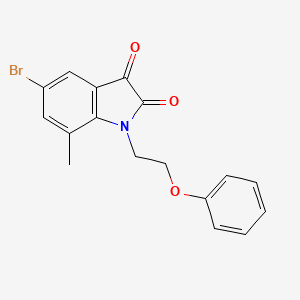
5-bromo-7-methyl-1-(2-phenoxyethyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 5-bromo-7-methyl-1-(2-phenoxyethyl)-1H-indole-2,3-dione often involves complex organic reactions that introduce bromo and methyl groups to the indole backbone, enhancing its reactivity and enabling further functionalization. For example, compounds with bromo and methyl groups on an indole skeleton have been synthesized through reactions involving bromination and methylation steps, demonstrating the versatility of these methods in creating structurally diverse molecules (Parrick et al., 1989).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, revealing intricate details about their conformation and assembly in the solid state. For instance, compounds with similar structures to 5-bromo-7-methyl-1-(2-phenoxyethyl)-1H-indole-2,3-dione have been shown to possess planar indole rings with specific substituents influencing the overall molecular geometry and packing in crystals (El-Hiti et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds like 5-bromo-7-methyl-1-(2-phenoxyethyl)-1H-indole-2,3-dione often explore their reactivity towards various organic transformations, including nucleophilic substitutions facilitated by the bromo group, enabling the synthesis of a wide range of derivatives with potential biological activities (Shepelenko et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- A study by Ashok, Ganesh, Lakshmi, and Ravi (2015) explored the synthesis of compounds similar to 5-bromo-1H-indole-2,3-dione. These compounds, including the one , demonstrated high antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Ashok et al., 2015).
Molecular Structure Analysis
- Karalı (2021) investigated the molecular structure of compounds related to 5-bromo-1H-indole-2,3-dione. This research emphasizes the significance of structural analysis in the development of new chemical entities with potential applications in various fields (Karalı, 2021).
Synthesis of Derivatives for Pharmaceutical Applications
- Research by Mageed, El-Ezabi, and Khaled (2021) focused on synthesizing new compounds based on derivatives of 5-bromo-2,3-di(furan-2-yl)-1h-indole. These compounds have shown promising antibacterial activity, indicating their potential in pharmaceutical applications (Mageed, El-Ezabi, & Khaled, 2021).
Applications in Marine Natural Products
- McKay, Carroll, Quinn, and Hooper (2002) isolated a bisindole alkaloid from the marine sponge Smenospongia sp., which shares structural similarities with 5-bromo-1H-indole-2,3-dione. This highlights the role of such compounds in the study of marine natural products (McKay, Carroll, Quinn, & Hooper, 2002).
Eigenschaften
IUPAC Name |
5-bromo-7-methyl-1-(2-phenoxyethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-11-9-12(18)10-14-15(11)19(17(21)16(14)20)7-8-22-13-5-3-2-4-6-13/h2-6,9-10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOCVPOPAORVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=O)C2=O)CCOC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2482142.png)
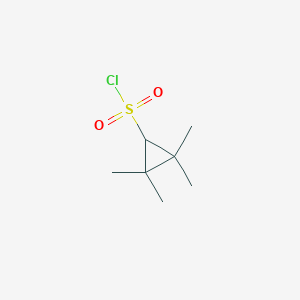
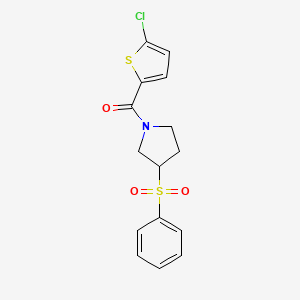
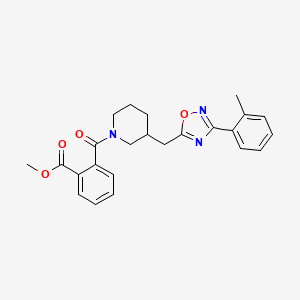
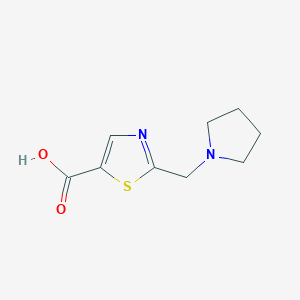
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2482150.png)
![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482152.png)
![(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2482153.png)
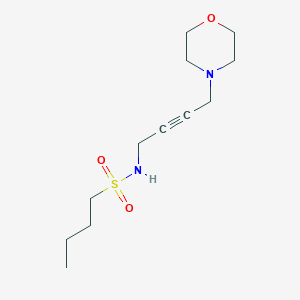

![2-(4-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2482158.png)
![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2482159.png)
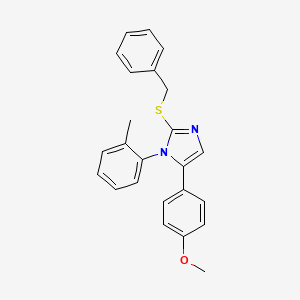
![3-(2,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482164.png)